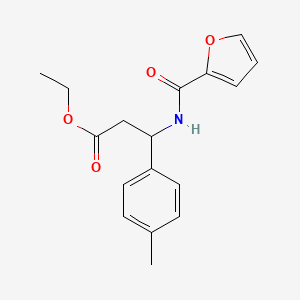![molecular formula C19H20N4O3S2 B4302193 4-[methyl(phenylsulfonyl)amino]-3-phenyl-N-1,3,4-thiadiazol-2-ylbutanamide](/img/structure/B4302193.png)
4-[methyl(phenylsulfonyl)amino]-3-phenyl-N-1,3,4-thiadiazol-2-ylbutanamide
Descripción general
Descripción
4-[methyl(phenylsulfonyl)amino]-3-phenyl-N-1,3,4-thiadiazol-2-ylbutanamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using a specific method and has been found to have a mechanism of action that affects biochemical and physiological processes. In
Mecanismo De Acción
The mechanism of action of 4-[methyl(phenylsulfonyl)amino]-3-phenyl-N-1,3,4-thiadiazol-2-ylbutanamide involves the inhibition of tubulin polymerization. Tubulin is a protein that is essential for cell division and growth. By inhibiting tubulin polymerization, this compound prevents cancer cells from dividing and growing, leading to cell death.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 4-[methyl(phenylsulfonyl)amino]-3-phenyl-N-1,3,4-thiadiazol-2-ylbutanamide has also been found to have other biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phosphodiesterase. It has also been found to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[methyl(phenylsulfonyl)amino]-3-phenyl-N-1,3,4-thiadiazol-2-ylbutanamide in lab experiments is its ability to inhibit tubulin polymerization, making it a useful tool for studying cell division and growth. However, this compound has some limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 4-[methyl(phenylsulfonyl)amino]-3-phenyl-N-1,3,4-thiadiazol-2-ylbutanamide. One area of research is the development of new cancer treatments based on this compound. Another area of research is the study of its effects on other physiological processes, such as inflammation and pain. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Aplicaciones Científicas De Investigación
4-[methyl(phenylsulfonyl)amino]-3-phenyl-N-1,3,4-thiadiazol-2-ylbutanamide has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-3-phenyl-N-(1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-23(28(25,26)17-10-6-3-7-11-17)13-16(15-8-4-2-5-9-15)12-18(24)21-19-22-20-14-27-19/h2-11,14,16H,12-13H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSRMUXYEQYKON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CC(=O)NC1=NN=CS1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[methyl(phenylsulfonyl)amino]-3-phenyl-N-(1,3,4-thiadiazol-2-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 3-(4-methylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate](/img/structure/B4302121.png)
![1-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone](/img/structure/B4302148.png)
![4-(2,4-dichlorophenyl)-N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-1,3-thiazol-2-amine](/img/structure/B4302153.png)
![3-{[(2-isopropylphenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4302158.png)
![octahydro-2H-quinolizin-1-ylmethyl [(3-chloro-4-fluorophenoxy)sulfonyl]carbamate](/img/structure/B4302164.png)
![8-chloro-2-phenyl-4H-[1]benzofuro[3,2-d][1,3]oxazin-4-one](/img/structure/B4302167.png)
![N-(2-cyano-4,5-diethoxyphenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzamide](/img/structure/B4302169.png)

![N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-[methyl(phenylsulfonyl)amino]-3-phenylbutanamide](/img/structure/B4302176.png)
![4-[methyl(phenylsulfonyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide](/img/structure/B4302179.png)
![2-(4-bromophenyl)-2-oxoethyl 3-phenyl-4-[(phenylsulfonyl)amino]butanoate](/img/structure/B4302183.png)
![N-(5-methylisoxazol-3-yl)-4-[methyl(phenylsulfonyl)amino]-3-phenylbutanamide](/img/structure/B4302184.png)
amino]-3-phenyl-N-1,3,4-thiadiazol-2-ylbutanamide](/img/structure/B4302191.png)